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Compound of Interest

Compound Name: SYBR Green Il

Cat. No.: B12393867

For Researchers, Scientists, and Drug Development Professionals

Introduction

SYBR Green Il is a highly sensitive, cell-permeant cyanine dye used for the quantification of
nucleic acids. Its utility extends to cell biology, where it serves as a valuable tool for assessing
cell viability and membrane integrity. The dye can enter all cells, but its fluorescence is
significantly enhanced upon binding to nucleic acids. This characteristic allows for the
differentiation between viable cells with intact membranes and cells with compromised
membranes, a hallmark of late-stage apoptosis or necrosis. In cells with damaged membranes,
the dye has greater access to the nucleic acids, resulting in a much brighter fluorescent signal.
This differential staining provides a robust method for quantifying cell viability in response to
various stimuli.

Principle of Action

The application of SYBR Green Il in viability assays is based on the integrity of the cell
membrane.

» Viable Cells: Healthy cells with intact plasma membranes exhibit a low level of fluorescence
when stained with SYBR Green Il. While the dye can permeate these cells, the access to
nucleic acids is limited, resulting in a dim green fluorescence.
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e Cells with Compromised Membranes: In contrast, cells undergoing necrosis or late-stage
apoptosis have compromised membrane integrity. This allows for an influx of SYBR Green
Il, leading to extensive binding with the cellular DNA and RNA. This interaction results in a

significant increase in fluorescence, making these cells appear bright green.

This distinction in fluorescence intensity allows for the quantification of live and dead cell
populations using fluorescence-based instrumentation such as flow cytometers and

fluorescence microscopes.

Data Presentation

Quantitative data from cell viability and membrane integrity assays using SYBR Green Il can
be effectively summarized in tabular format for clear comparison.

Table 1: Flow Cytometry Analysis of Apoptosis Induction in Jurkat Cells

% Live Cells (Dim % Dead/Dying Cells Mean Fluorescence
Treatment Group Green (Bright Green Intensity (MFI) of
Fluorescence) Fluorescence) Bright Population
Untreated Control 95.2% 4.8% 850
Staurosporine (1 pM) 42.5% 57.5% 3200
Vehicle Control
94.8% 5.2% 870

(DMSO)

Table 2: Fluorescence Microscopy Quantification of Membrane Integrity in HeLa Cells

% Cells with Intact % Cells with Compromised
Treatment . .
Membranes (Dim Green) Membranes (Bright Green)
Control 98% 2%
Heat Shock (45°C, 30 min) 15% 85%
Compound X (10 uM) 65% 35%
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Experimental Protocols
Protocol 1: Assessing Cell Viability by Flow Cytometry

This protocol provides a detailed method for quantifying viable and non-viable cells in a
suspension culture using SYBR Green Il and flow cytometry.

Materials:

e SYBR Green Il Nucleic Acid Stain (10,000X concentrate in DMSO)

Phosphate-Buffered Saline (PBS), pH 7.4

Anhydrous Dimethyl Sulfoxide (DMSO)

Cell suspension (e.g., Jurkat cells)

Flow cytometer with a 488 nm laser for excitation
Procedure:
o Reagent Preparation:

o Prepare a 100X intermediate stock of SYBR Green Il by diluting the 10,000X stock 1:100
in anhydrous DMSO. This can be stored at -20°C.

o Prepare a 1X working solution of SYBR Green Il by diluting the 100X intermediate stock
1:100 in PBS. The final concentration may need optimization depending on the cell type,
but a 1:10,000 final dilution of the commercial stock is a good starting point.[1]

o Cell Preparation:
o Culture cells under desired experimental conditions.

o Harvest approximately 1 x 1076 cells per sample by centrifugation (e.g., 300 x g for 5
minutes).

o Wash the cells once with 1 mL of PBS and centrifuge again.
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o Resuspend the cell pellet in 500 uL of PBS.
e Staining:
o Add 5 pL of the 1X SYBR Green Il working solution to the 500 pL cell suspension.

o Incubate for 15-30 minutes at room temperature, protected from light.

o Data Acquisition:

[e]

Analyze the samples on a flow cytometer using a 488 nm excitation laser.

[e]

Collect the green fluorescence emission at approximately 520 nm.

o

Acquire a sufficient number of events (e.g., 10,000-20,000) for statistical analysis.

[¢]

Gate on the cell population based on forward and side scatter to exclude debris.

[¢]

Generate a histogram of green fluorescence intensity to distinguish between the dim (live)
and bright (dead/dying) populations.

Protocol 2: Visualizing Membrane Integrity by
Fluorescence Microscopy

This protocol outlines the steps to visualize and assess cell membrane integrity in adherent
cells using SYBR Green l.

Materials:

SYBR Green Il Nucleic Acid Stain (10,000X concentrate in DMSO)

PBS, pH 7.4

Cell culture medium

Adherent cells (e.g., HeLa cells) grown on coverslips or in imaging-compatible plates

Fluorescence microscope with appropriate filter sets (Excitation/Emission: ~497/520 nm)
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Procedure:
e Cell Culture and Treatment:
o Seed cells on a suitable imaging vessel and allow them to adhere.

o Treat cells with the experimental compound or stimulus. Include appropriate positive (e.g.,
heat shock) and negative controls.

e Staining:
o Carefully remove the culture medium from the cells.
o Wash the cells gently with pre-warmed PBS.

o Prepare a 1X SYBR Green Il staining solution in PBS (final dilution of 1:5,000 to 1:10,000
of the commercial stock).[1]

o Add the staining solution to the cells and incubate for 10-20 minutes at room temperature,
protected from light.

e Imaging:
o Gently wash the cells twice with PBS to remove excess dye.
o Add fresh PBS or a suitable imaging buffer to the cells.
o Visualize the cells using a fluorescence microscope.

o Capture images, ensuring to use consistent exposure settings across all samples for
accurate comparison. Live cells will appear dimly green, while cells with compromised
membranes will be brightly fluorescent.

Mandatory Visualizations
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Caption: SYBR Green Il staining mechanism for viability.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b12393867?utm_src=pdf-body-img
https://www.benchchem.com/product/b12393867?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393867?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Cell Culture & Treatment

Harvest & Wash Cells

'

Incubate with
SYBR Green |

< ralysis >

Flow Cytometry Fluorescence Microscopy

Quantify Dim vs. Bright
Fluorescent Populations

Click to download full resolution via product page

Caption: Experimental workflow for SYBR Green Il assays.
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Caption: Apoptosis leading to membrane compromise.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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